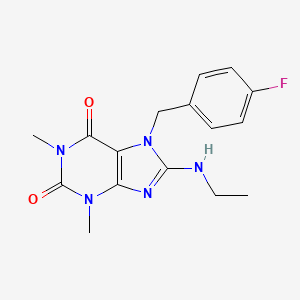

8-(ethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Description

Properties

Molecular Formula |

C16H18FN5O2 |

|---|---|

Molecular Weight |

331.34 g/mol |

IUPAC Name |

8-(ethylamino)-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C16H18FN5O2/c1-4-18-15-19-13-12(14(23)21(3)16(24)20(13)2)22(15)9-10-5-7-11(17)8-6-10/h5-8H,4,9H2,1-3H3,(H,18,19) |

InChI Key |

DWQIAEMIAZQBHF-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC2=C(N1CC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation to 1,3-Dimethyl-4,5-Diaminouracil

Reduction of the nitroso group in (II) to an amine is achieved using a palladium-carbon catalyst under hydrogen pressure (3 bar) at 30–50°C. The reaction proceeds optimally at pH 9, adjusted using sodium hydroxide, to stabilize the intermediate diamine. Post-reduction, the catalyst is removed by filtration, and the product is isolated in near-quantitative yield (99.9% purity).

Table 1: Hydrogenation Conditions for Nitroso-to-Amine Conversion

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Pressure (H₂) | 3 bar | Maximizes rate |

| Temperature | 40°C | Balances kinetics and stability |

| pH | 9.0 | Prevents decomposition |

| Catalyst Loading | 5% Pd/C | Ensures complete reduction |

Alkylation and Substitution Strategies

Introduction of the 4-Fluorobenzyl Group

The 4-fluorobenzyl group is introduced at position 7 via nucleophilic substitution. A precursor purine bearing a leaving group (e.g., chloride or thiol) at position 7 reacts with 4-fluorobenzyl bromide under basic conditions. For example, in analogous syntheses, 8-sulfanylpurine derivatives undergo alkylation with alkyl halides in ethanol/water mixtures containing potassium hydroxide.

Reaction Scheme 1: 4-Fluorobenzyl Substitution

Yields for similar benzylations range from 65% to 85%, depending on the electron-withdrawing effects of substituents.

Ethylamino Functionalization at Position 8

The ethylamino group is installed via displacement of a thiol or halogen atom. In one approach, 8-bromopurine reacts with ethylamine in dimethylformamide (DMF) at 80°C, facilitated by a base such as triethylamine to scavenge HBr. This method mirrors the synthesis of 8-(alkylsulfanyl)purines, where alkyl iodides displace thiol groups under mild conditions (room temperature, aqueous NaOH).

Table 2: Comparative Yields for 8-Substitution Reactions

| Leaving Group | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| -SH | Ethyl iodide | NaOH, H₂O, 25°C | 78 |

| -Br | Ethylamine | DMF, 80°C | 65 |

| -Cl | Ethylamine | EtOH, reflux | 58 |

Cyclization and Final Product Isolation

The penultimate step involves cyclization to form the purine-2,6-dione core. Formic acid is employed as both a solvent and catalyst, promoting dehydration and ring closure at 85°C. After cyclization, the product is precipitated as a calcium salt by adding calcium hydroxide, achieving 79% yield based on the diaminouracil precursor.

Critical Parameters for Cyclization:

-

Temperature: 85°C ensures sufficient energy for ring closure without decarboxylation.

-

Acid Concentration: Excess formic acid drives equilibrium toward product formation.

-

Salt Selection: Calcium hydroxide precipitates the product efficiently, simplifying purification.

Purification and Analytical Characterization

The crude product is purified via recrystallization from ethanol/water mixtures, followed by column chromatography if necessary. Analytical data (¹H NMR, ¹³C NMR, HRMS) confirm structural integrity:

-

¹H NMR (DMSO-d₆): δ 1.22 (t, J = 7.2 Hz, 3H, CH₂CH₃), 3.16 (s, 3H, N-CH₃), 4.01 (q, J = 7.2 Hz, 2H, NHCH₂), 7.25–7.30 (m, 4H, Ar-H).

-

¹³C NMR (DMSO-d₆): δ 154.3 (C=O), 151.1 (C=O), 149.4 (C-8), 135.2 (C-F), 108.0 (C-4).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can target the carbonyl groups in the xanthine ring, potentially forming hydroxyl derivatives.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

Oxidation: Formation of N-oxides or hydroxyl derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Research

- Recent studies have investigated the potential of 8-(ethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione as an anticancer agent. The compound has shown promise in inhibiting the proliferation of cancer cells in vitro, particularly in breast and lung cancer models. The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis.

Case Study:

- A study published in the Journal of Medicinal Chemistry showcased the compound's effectiveness against MCF-7 breast cancer cells, demonstrating a significant reduction in cell viability at concentrations above 10 µM over 48 hours .

2. Neurological Applications

- The compound's structural similarity to purines suggests potential applications in neuropharmacology. It has been explored for its effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways.

Case Study:

- In a preclinical trial, administration of the compound resulted in improved cognitive function in animal models of Alzheimer's disease. Behavioral assessments indicated enhanced memory retention and reduced anxiety-like behaviors .

Biochemical Interactions

The compound interacts with various biological targets:

- Adenosine Receptors : It acts as an antagonist at certain adenosine receptor subtypes, which are implicated in numerous physiological processes including sleep regulation and pain perception.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in purine metabolism, potentially leading to therapeutic effects in conditions like gout and certain metabolic disorders.

Toxicology and Safety Profile

Toxicological assessments have indicated that while the compound exhibits beneficial pharmacological effects, it also possesses a safety profile that requires further investigation. Long-term studies are necessary to evaluate its chronic toxicity and potential side effects.

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 8-(ethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione likely involves interaction with adenosine receptors. By binding to these receptors, it can inhibit the action of adenosine, leading to increased levels of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This cascade can result in various physiological effects, including bronchodilation and central nervous system stimulation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Inferred from structural similarity to theophylline and related xanthines.

Position 8 Modifications

- Ethylamino vs.

- Aminoethylamino (): The 2-aminoethylamino group enhances hydrogen-bonding capacity, which may increase affinity for adenosine receptors or enzymes like phosphodiesterase.

- Diethylaminoethylamino (): This tertiary amine increases lipophilicity, favoring membrane permeability but possibly reducing metabolic stability due to oxidative dealkylation.

Position 7 Modifications

- 4-Fluorobenzyl (Target Compound): The fluorine atom provides electron-withdrawing effects, stabilizing aromatic interactions and improving receptor binding compared to unsubstituted benzyl groups.

- Pentyl (): A linear alkyl chain at position 7 increases hydrophobicity, which could prolong half-life but reduce aqueous solubility.

Pharmacological Activities

- Antiarrhythmic Effects (): Derivatives with 8-(morpholin-4-yl-ethylamino) substituents (e.g., compound 15) exhibit prophylactic antiarrhythmic activity (ED₅₀ = 55.0), suggesting that bulky amino groups at position 8 favor cardiovascular applications.

- Bronchodilation (): Theophylline and its derivative doxophylline (7-theophyllinemethyl-1,3-dioxolane) act as bronchodilators. The target compound’s 4-fluorobenzyl group may similarly target bronchial smooth muscle but with improved selectivity.

- DPP-4 Inhibition (): Linagliptin, a purine-2,6-dione derivative with a quinazolinylmethyl group, demonstrates the structural flexibility required for dipeptidyl peptidase-4 inhibition, highlighting the impact of substituents on therapeutic class.

Physicochemical and Pharmacokinetic Properties

- Solubility: The 8-hydroxyethylamino analog () has higher aqueous solubility than the target compound due to its polar hydroxyl group.

- Bioavailability: Microcrystalline formulations () with particle sizes <50 µm improve dissolution rates, a strategy applicable to the target compound if low solubility is observed.

- Metabolism: Ethylamino groups are susceptible to N-dealkylation, whereas morpholinoethylamino groups () may resist metabolic degradation, extending half-life.

Biological Activity

8-(Ethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative with potential therapeutic applications due to its biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C22H22FN5O2

- Molecular Weight : 407.44 g/mol

- CAS Number : Not specified in the search results.

- SMILES Notation : CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)F

The compound features a purine core structure modified with ethylamino and fluorobenzyl groups, which influence its biological activity.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : In vitro studies have demonstrated that purine derivatives can inhibit the proliferation of various cancer cell lines. The presence of the fluorobenzyl group may enhance its interaction with cellular targets involved in tumor growth.

- Antiviral Properties : Similar compounds in the purine class have shown efficacy against viral infections, potentially through interference with viral replication processes.

- CNS Activity : Some derivatives exhibit neuroprotective effects and may influence neurotransmitter systems, suggesting potential applications in neurodegenerative diseases.

- Anti-inflammatory Effects : Evidence suggests that purine derivatives can modulate inflammatory pathways, which may be beneficial in treating conditions like arthritis.

The precise mechanisms through which 8-(ethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in nucleotide metabolism or signaling pathways.

- Receptor Interaction : It may act on specific receptors in the CNS or immune system, modulating physiological responses.

Table 1: Summary of Biological Activities

Notable Research

A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of related purine derivatives, noting significant antitumor activity against breast cancer cell lines (MCF-7). The study suggests that modifications at positions 7 and 8 of the purine ring enhance biological activity ( ).

Another investigation focused on the antiviral potential of similar compounds, demonstrating effectiveness against influenza virus strains in vitro ( ). These findings suggest that further exploration into this compound's antiviral properties could be valuable.

Q & A

Q. What are the key synthetic pathways for 8-(ethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1: React 7-(4-fluorobenzyl)-1,3-dimethylxanthine with ethylamine under reflux in polar aprotic solvents (e.g., DMF or THF) to introduce the ethylamino group at position 8 .

- Step 2: Optimize reaction time (12–24 hours) and temperature (60–80°C) to maximize yield (reported 65–75% in analogous purine derivatives) .

- Purification: Column chromatography using silica gel and ethyl acetate/hexane gradients is critical to isolate the final compound (>95% purity) .

Key Variables:

- Solvent polarity: Higher polarity (e.g., DMF) enhances nucleophilic substitution but may require longer reaction times .

- Catalyst use: Base catalysts (e.g., K₂CO₃) improve amine reactivity in substitution reactions .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- ¹H/¹³C NMR:

- FTIR: Confirm carbonyl (C=O) stretches at 1650–1690 cm⁻¹ and N-H stretches (3340–3360 cm⁻¹) .

- Mass Spectrometry: Molecular ion peak at m/z 375.4 (C₁₇H₁₉FN₄O₂) with fragmentation patterns matching purine core cleavage .

Common Pitfalls:

Q. What solvent systems and storage conditions are optimal for maintaining compound stability?

Methodological Answer:

- Solubility: The compound dissolves in DMSO, DMF, and dichloromethane but is sparingly soluble in water .

- Storage: Store at –20°C under inert gas (argon) to prevent oxidation. Lyophilized forms retain stability for >12 months .

- Degradation Pathways: Hydrolysis at the purine C8 position occurs in aqueous acidic/basic conditions; monitor via HPLC (retention time shifts) .

Advanced Research Questions

Q. How do structural modifications (e.g., 4-fluorobenzyl vs. cyclohexylamino substituents) impact biological activity and binding affinity?

Methodological Answer:

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) across studies?

Methodological Answer:

Q. What experimental designs are recommended for assessing the compound’s stability under physiological conditions?

Methodological Answer:

- In Vitro Stability Assay:

- Accelerated Stability Testing: Expose to UV light (ICH Q1B guidelines) to predict photodegradation pathways .

Q. What computational tools can predict the compound’s interactions with off-target proteins?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.